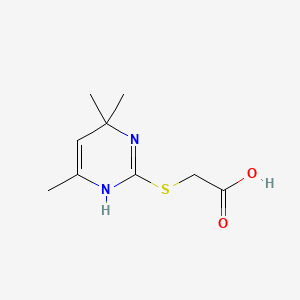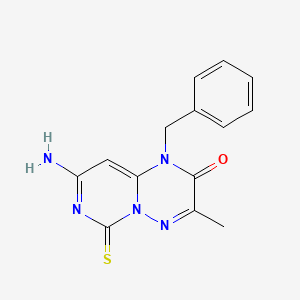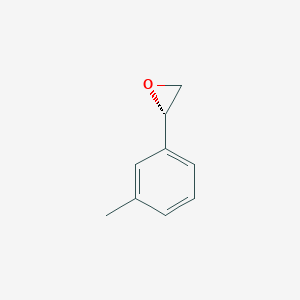
(2R)-2-(3-Methylphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3-Methylphenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which imparts significant reactivity due to ring strain. This particular compound features a 3-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselectivity. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand such as diethyl tartrate.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidation of styrene derivatives using peracids like m-chloroperbenzoic acid (m-CPBA). This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound.
化学反応の分析
Types of Reactions
(2R)-2-(3-Methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Epoxides: Produced via nucleophilic substitution.
科学的研究の応用
(2R)-2-(3-Methylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other materials.
作用機序
The reactivity of (2R)-2-(3-Methylphenyl)oxirane is primarily due to the strained three-membered ring of the oxirane. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
(2S)-2-(3-Methylphenyl)oxirane: The enantiomer of (2R)-2-(3-Methylphenyl)oxirane, differing in the spatial arrangement of atoms.
Styrene Oxide: Lacks the methyl group on the phenyl ring, making it less sterically hindered.
Phenyl Oxirane: Similar structure but without the methyl substitution.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for enantioselective synthesis and specialized applications in various fields.
特性
CAS番号 |
132073-81-5 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
(2R)-2-(3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChIキー |
HLGUPCNLTKMZDU-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H]2CO2 |
正規SMILES |
CC1=CC(=CC=C1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


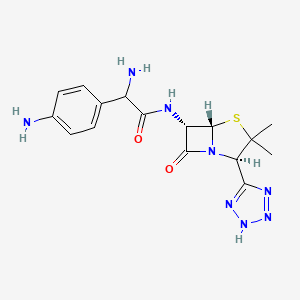
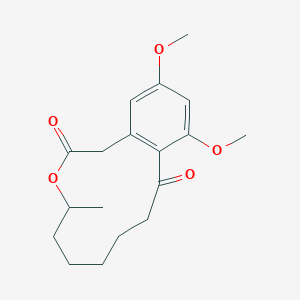
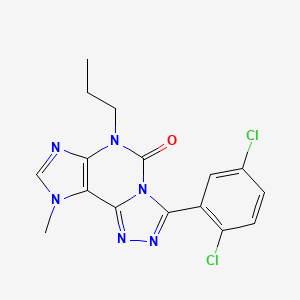
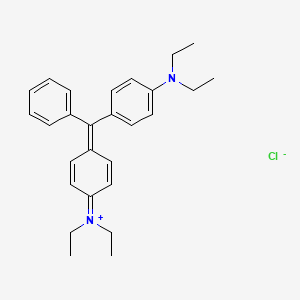

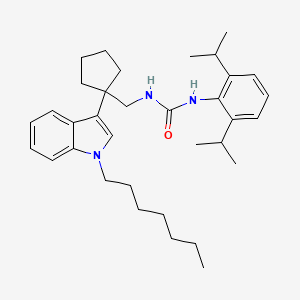
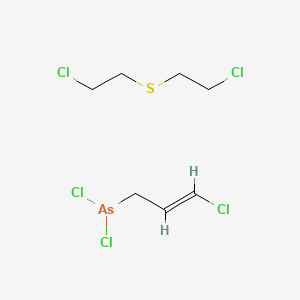
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
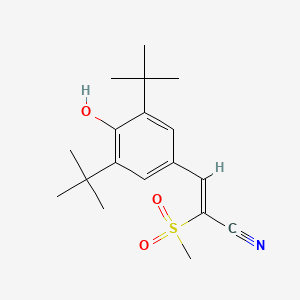
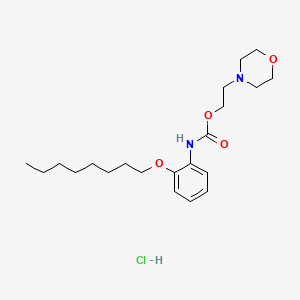
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
